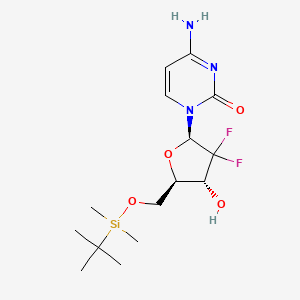

4-amino-1-((2R,4R,5R)-5-((tert-butyldimethylsilyloxy)methyl)-3,3-difluoro-4-hydroxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Pyrimidinone derivatives are synthesized through various methods. A study by (Glidewell et al., 2003) describes the synthesis of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, a compound structurally related to the one . This process involves benzylation and nitrosation reactions.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives is characterized by the presence of planar pyrimidine rings and various substituents that influence their chemical behavior. (Craciun et al., 1998) studied the crystal and molecular structure of a similar compound, providing insights into the tautomeric forms and planarity of the pyrimidine ring.

Chemical Reactions and Properties

Pyrimidinone derivatives undergo various chemical reactions, including hydrogen bonding and polymorphism, as demonstrated in studies like those by (Glidewell et al., 2003). These reactions are crucial for understanding the reactivity and potential applications of these compounds.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, can be inferred from studies like (Craciun et al., 1998), which analyze their crystal structure and intermolecular interactions.

Chemical Properties Analysis

Pyrimidinone derivatives exhibit unique chemical properties due to their molecular structure. The presence of amino groups and other substituents significantly influences their chemical behavior, as seen in the works of (Glidewell et al., 2003) and (Craciun et al., 1998).

Applications De Recherche Scientifique

Structural and Activity Studies

- The compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These compounds have shown potent in vitro activity and have been active as anti-inflammatory agents in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Crystallographic Studies

- The compound is related to a series of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-ones that crystallize in polymorphic forms. These studies provide valuable insights into molecular interactions, hydrogen bonding, and crystal packing, which are crucial for understanding the chemical behavior and potential applications of the compound (Glidewell et al., 2003).

Synthesis and Modification

- The compound is part of a group of nucleoside derivatives, where modifications at the C2' and C5' ribose positions lead to the formation of amine analogues of the nucleosides. These derivatives serve as precursors for bifunctional chelators and have been used to synthesize rhenium tricarbonyl complexes, showcasing their importance in the field of medicinal chemistry and imaging (Wei et al., 2005).

- An efficient synthetic route involving this compound category offers a pathway to 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds. This synthesis is crucial for developing novel nucleoside analogues with potential therapeutic applications (Wang & Gold, 2009).

Propriétés

IUPAC Name |

4-amino-1-[(2R,4R,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluoro-4-hydroxyoxolan-2-yl]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25F2N3O4Si/c1-14(2,3)25(4,5)23-8-9-11(21)15(16,17)12(24-9)20-7-6-10(18)19-13(20)22/h6-7,9,11-12,21H,8H2,1-5H3,(H2,18,19,22)/t9-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMMUPUHDLZMFG-YUSALJHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25F2N3O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B1141424.png)